![molecular formula C17H20BNO2 B580926 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1313519-78-6](/img/structure/B580926.png)
2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description
“2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that contains a pyridine ring attached to a phenyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . It’s part of a class of compounds known as boronic esters, which are commonly used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding aryl or alkyl halides with boronic esters in the presence of a base . The exact synthesis process for this specific compound isn’t available in the searched resources.Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a phenyl ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact 3D structure isn’t available in the searched resources.Chemical Reactions Analysis
Boronic esters, such as this compound, are often used in Suzuki-Miyaura cross-coupling reactions . They can react with aryl or alkyl halides in the presence of a palladium catalyst to form biaryl compounds . The exact chemical reactions involving this specific compound aren’t available in the searched resources.Scientific Research Applications
Borylation Reactions
- Borylation at Benzylic C-H Bonds : In the presence of a palladium catalyst, this compound can selectively borylate benzylic C-H bonds in alkylbenzenes, yielding pinacol benzyl boronates . This reaction is valuable for synthesizing functionalized aromatic compounds.
Hydroboration of Alkynes and Alkenes
- Hydroboration of Alkynes and Alkenes : Transition metal-catalyzed hydroboration reactions with 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lead to the formation of boron-substituted alkenes and alkynes. These products find applications in organic synthesis and materials science .
Aryl Boronate Synthesis
- Aryl Boronate Formation : By coupling with aryl iodides in the presence of a copper catalyst, this compound forms aryl boronates. These versatile intermediates are essential in cross-coupling reactions and medicinal chemistry .
Asymmetric Synthesis
- Asymmetric Hydroboration : When applied to 1,3-enynes, 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine enables the formation of chiral allenyl boronates. These chiral building blocks play a crucial role in asymmetric synthesis .
Fluorescent Probes
- Fluorescent Probes : Beyond its synthetic utility, this compound serves as a fluorescent probe in biological studies. Researchers use it to visualize specific cellular processes and molecular interactions .
Analytical Reagent
- Analytical Reagent : Due to its unique boron-containing structure, this compound finds applications as an analytical reagent. Its use in detecting and quantifying other molecules underscores its importance in chemical analysis .
properties
IUPAC Name |
2-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-11-8-12-19-15(14)13-9-6-5-7-10-13/h5-12H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKLHPJUOGNMPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736477 |
Source
|
Record name | 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1313519-78-6 |
Source
|
Record name | 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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